molecular formula C15H20 B1625445 5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene CAS No. 65875-05-0

5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene

Cat. No. B1625445
CAS RN: 65875-05-0
M. Wt: 200.32 g/mol
InChI Key: ZQXLJPATXCLKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene , also known by its IUPAC name (4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,1-b]furan , is a bicyclic organic compound. Its chemical formula is C₁₅H₂₀ , and it has an average molecular mass of approximately 200.32 Da . The compound’s structure consists of a fused seven-membered ring system with a methylene group and a furan ring .

properties

IUPAC Name

tricyclo[8.4.1.05,15]pentadeca-1(15),2,4-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20/c1-3-8-13-10-5-11-14-9-4-2-7-12(6-1)15(13)14/h5,10-12H,1-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXLJPATXCLKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C(C1)CCCCC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488910
Record name 5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene

CAS RN

65875-05-0
Record name 5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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